5-Thiazolepropanal, 4-methyl-

Description

Structural Context and Precise Nomenclature of 5-Thiazolepropanal, 4-methyl-

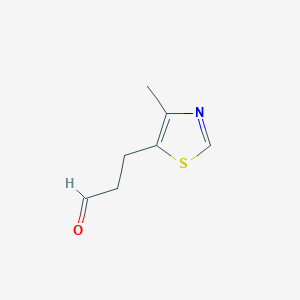

5-Thiazolepropanal, 4-methyl- is an organic compound characterized by a five-membered aromatic ring containing both sulfur and nitrogen atoms, known as a thiazole (B1198619) ring. Specifically, it is a derivative of thiazole with a methyl group at the 4-position and a propanal group attached to the 5-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-methyl-1,3-thiazol-5-yl)propanal.

The structure consists of a planar thiazole ring which imparts aromatic character to the molecule. The substituents—a methyl group and a propanal side chain—are crucial to its reactivity and its utility as an intermediate in organic synthesis. The aldehyde functional group in the propanal chain is a key site for a variety of chemical transformations.

Physicochemical Properties of 5-Thiazolepropanal, 4-methyl-

| Property | Value |

| CAS Number | 165685-93-8 |

| Molecular Formula | C₇H₉NOS |

| IUPAC Name | 3-(4-methyl-1,3-thiazol-5-yl)propanal |

| Synonyms | 4-Methyl-5-thiazolepropanal, 3-(4-Methylthiazol-5-yl)propanal |

Note: Detailed physicochemical properties such as melting point, boiling point, and density are not widely available in public literature.

Historical Development of Thiazole Chemistry Relevant to 5-Thiazolepropanal, 4-methyl-

The study of thiazole chemistry dates back to the late 19th century, with the pioneering work of chemists like Arthur Hantzsch and August Hofmann. chemhelpasap.comsynarchive.com The most notable and enduring method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Hantzsch in 1887. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com

The general mechanism of the Hantzsch synthesis begins with an SN2 reaction between the α-haloketone and the thioamide, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. chemhelpasap.com Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring. chemhelpasap.com This robust and versatile method has been adapted and modified over the decades, allowing for the synthesis of a wide variety of substituted thiazoles, including precursors to compounds like 5-Thiazolepropanal, 4-methyl-. The development of such synthetic methodologies has been crucial for accessing complex thiazole-containing molecules for further study and application. mdpi.com

Broader Academic Significance of 5-Thiazolepropanal, 4-methyl- in Chemical and Biological Sciences

The primary academic significance of 5-Thiazolepropanal, 4-methyl- lies in its role as a key intermediate in the total synthesis of complex and biologically active natural products. Its most prominent application is in the synthesis of (-)-Pateamine A.

Pateamine A is a marine natural product isolated from the sponge Mycale hentscheli. znaturforsch.com This macrolide exhibits potent cytotoxic, antifungal, and immunosuppressive activities. znaturforsch.comnih.gov Its mode of action involves the inhibition of eukaryotic translation initiation factor 4A (eIF4A), a protein essential for the initiation of protein synthesis. ontosight.ai By targeting this fundamental cellular process, Pateamine A displays powerful anticancer properties, making it a significant target for synthetic chemists. nih.govontosight.ai

Structure

3D Structure

Properties

CAS No. |

165685-93-8 |

|---|---|

Molecular Formula |

C7H9NOS |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

3-(4-methyl-1,3-thiazol-5-yl)propanal |

InChI |

InChI=1S/C7H9NOS/c1-6-7(3-2-4-9)10-5-8-6/h4-5H,2-3H2,1H3 |

InChI Key |

FPAPHAYGCYZPAF-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=N1)CCC=O |

Canonical SMILES |

CC1=C(SC=N1)CCC=O |

Synonyms |

5-Thiazolepropanal, 4-methyl- |

Origin of Product |

United States |

Synthesis and Biosynthesis Pathways of 5 Thiazolepropanal, 4 Methyl

Chemoenzymatic Synthesis Approaches to 5-Thiazolepropanal, 4-methyl-

The synthesis of 5-Thiazolepropanal, 4-methyl- can be achieved through chemoenzymatic routes, which combine the versatility of chemical reactions with the high selectivity of biological catalysts. mdpi.com These strategies offer efficient pathways to complex molecules and are increasingly employed for bioactive natural products. beilstein-journals.org The general approach involves the chemical synthesis of a stable precursor, followed by an enzyme-mediated transformation to yield the final aldehyde product.

Precursor-Based Synthesis Strategies for 5-Thiazolepropanal, 4-methyl-

The direct precursor to 5-Thiazolepropanal, 4-methyl- is its corresponding alcohol, 4-methyl-5-(β-hydroxyethyl)-thiazole. The synthesis of this key intermediate has been well-established and typically begins with simpler, commercially available starting materials.

One common method involves starting with α-acetyl-γ-butyrolactone. researchgate.netgoogle.com The process proceeds through several steps, including chlorination, hydrolysis, and cyclization with a thioamide. For instance, α-acetyl-γ-butyrolactone can be treated with sulfuryl chloride, followed by hydrolysis and reaction with thioformamide (B92385) to form the thiazole (B1198619) ring. google.com An alternative patented process describes the reduction of a 4-methyl-thiazole-5-carboxylate ester using sodium borohydride (B1222165) in the presence of aluminum chloride to produce 4-methyl-5-hydroxymethyl-thiazole, a closely related alcohol. google.com The final step to obtain the target aldehyde, 5-Thiazolepropanal, 4-methyl-, would be the oxidation of the primary alcohol group of 4-methyl-5-(β-hydroxyethyl)-thiazole. This can be achieved using various oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane. google.com

| Precursor/Reagent | Role in Synthesis | Reference |

|---|---|---|

| α-Acetyl-γ-butyrolactone | Starting material for building the carbon skeleton. | researchgate.netgoogle.com |

| Sulfuryl Chloride | Chlorinating agent used in an early step of the synthesis. | google.com |

| Thioformamide / Thiourea | Provides the sulfur and nitrogen atoms for the formation of the thiazole ring. | google.com |

| 4-Methyl-5-(β-hydroxyethyl)-thiazole | Direct precursor alcohol to the target aldehyde. | google.comchemicalbook.com |

| Pyridinium Chlorochromate (PCC) | Oxidizing agent for converting the precursor alcohol to the aldehyde. | google.com |

Enzyme-Mediated Transformations in 5-Thiazolepropanal, 4-methyl- Production

Enzyme-mediated transformations are central to chemoenzymatic synthesis, providing high regio- and diastereoselectivity that is often difficult to achieve with purely chemical methods. beilstein-journals.orgnih.gov For the production of 5-Thiazolepropanal, 4-methyl-, the key enzymatic step is the oxidation of the precursor alcohol, 4-methyl-5-(β-hydroxyethyl)-thiazole.

While a specific enzyme dedicated to this exact substrate is not prominently documented, alcohol dehydrogenases (ADHs) are a well-known class of enzymes capable of catalyzing the oxidation of primary alcohols to aldehydes. This transformation is a cornerstone of biocatalysis. The integration of biocatalysis with process chemistry has paved the way for more efficient and cost-effective manufacturing. mdpi.com For example, optimized ketoreductases (KRs) have been successfully used in the chemoenzymatic synthesis of complex pharmaceutical ingredients. rug.nl Similarly, flavin-dependent enzymes like Old Yellow Enzyme (OYE) are used for asymmetric reductions, demonstrating the power of enzymatic systems in multi-step synthesis. rug.nl Therefore, a suitable alcohol dehydrogenase could be employed to selectively oxidize 4-methyl-5-(β-hydroxyethyl)-thiazole to 5-Thiazolepropanal, 4-methyl-, completing a chemoenzymatic pathway.

Biosynthetic Routes to Thiazole Moieties and their Relevance to 5-Thiazolepropanal, 4-methyl-

The thiazole ring is a fundamental component of thiamine (B1217682) (vitamin B1), an essential cofactor for all living organisms. nih.govuj.edu.pl The biosynthesis of the 4-methyl-5-substituted thiazole moiety of thiamine is directly relevant to the natural formation of precursors for 5-Thiazolepropanal, 4-methyl-.

Investigation of Thiamine Degradation Pathways Yielding Thiazole Precursors

Thiamine is not metabolically inert; it can be degraded by specific enzymes, yielding its constituent pyrimidine (B1678525) and thiazole parts. researchgate.net This degradation represents a natural source of thiazole precursors. The primary enzymes responsible are thiaminases, which are categorized as thiaminase I and thiaminase II. researchgate.netnih.gov These enzymes catalyze the cleavage of thiamine, with thiaminase I replacing the thiazole moiety with a different nucleophile. researchgate.net

This degradation process releases the thiazole unit, often in the form of 4-methyl-5-(β-hydroxyethyl)thiazole (HET). chemicalbook.com This molecule is the direct biological precursor to 5-Thiazolepropanal, 4-methyl-, via oxidation. Some organisms that cannot synthesize thiamine de novo have developed salvage pathways to utilize these degradation products from their environment. pnas.org The presence of HET as a degradation product of the ubiquitous vitamin B1 makes it an available substrate for further metabolic transformations in various ecosystems. pnas.org

Genetic and Enzymatic Regulation of Thiazole Biosynthesis (e.g., thiI gene)

The de novo biosynthesis of the thiamine thiazole moiety is a complex process controlled by a suite of specific genes and enzymes, often organized in thi (B1664050) operons in bacteria. nih.govasm.org In enteric bacteria like Salmonella typhimurium, the thiazole moiety is derived from tyrosine, cysteine, and 1-deoxy-D-xylulose. asm.org

A key gene in this pathway is thiI, which is required for thiazole synthesis. nih.govasm.org In S. typhimurium, thiI is a 1,449-bp open reading frame that encodes a 55 kDa protein. nih.govasm.org Mutants lacking a functional thiI gene require an external source of thiazole for growth, confirming its essential role. asm.org The ThiI protein contains a rhodanese domain, which is involved in sulfur transfer, and it is believed to function as a persulfide carrier during the mobilization of sulfur from cysteine for thiazole ring formation. asm.org Other critical enzymes include ThiG (thiazole synthase), which catalyzes the final ring formation, and ThiS, a sulfur carrier protein. nih.govacs.org In yeast, the enzyme THI4 serves as the thiazole synthase. uj.edu.pl The expression of these genes is often regulated by the intracellular concentration of thiamine pyrophosphate (TPP), the active form of the vitamin, via riboswitches or other transcriptional regulators. nih.govuj.edu.pl

| Gene/Enzyme | Organism Example | Function in Thiazole Biosynthesis | Reference |

|---|---|---|---|

| thiI | Salmonella typhimurium | Encodes a protein with a rhodanese domain essential for sulfur mobilization. | nih.govasm.orgasm.org |

| ThiG | Bacillus subtilis, Salmonella typhimurium | Thiazole synthase; catalyzes the formation of the thiazole phosphate (B84403) ring. | nih.govacs.org |

| ThiS | Bacillus subtilis | Sulfur carrier protein; activated by ThiF to an acyl-adenylate. | acs.org |

| ThiO | Bacillus subtilis | Catalyzes the oxidation of glycine (B1666218) to an imine. | acs.org |

| THI4 | Saccharomyces cerevisiae (Yeast), Arabidopsis thaliana (Plant) | Suicide enzyme that acts as the thiazole synthase. | uj.edu.plfrontiersin.orgoup.com |

Microbial Synthesis of 5-Thiazolepropanal, 4-methyl- and Related Compounds (e.g., Salmonella typhimurium, Burkholderia pseudomallei)

Several microorganisms are known to synthesize the 4-methyl-5-substituted thiazole ring as part of their primary metabolism.

Salmonella typhimurium : This bacterium has a well-characterized de novo thiamine biosynthetic pathway. nih.govasm.org It synthesizes both the pyrimidine (HMP) and thiazole (THZ) moieties independently before they are condensed to form thiamine monophosphate. nih.govasm.org The synthesis of the thiazole moiety in S. typhimurium makes it a model organism for studying this biological process. nih.govnih.gov

Burkholderia pseudomallei : This pathogenic bacterium is particularly relevant as it has been shown to produce significant amounts of 4-methyl-5-thiazoleethanol (B42058) (MTE), the alcohol precursor to 5-Thiazolepropanal, 4-methyl-. chemicalbook.comresearchgate.net Metabolomic studies have identified MTE as a potential biomarker for this organism. researchgate.net The accumulation of MTE in B. pseudomallei is attributed to a unique thiamine degradation pathway. While it possesses thiaminase I to break down thiamine into MTE, it lacks or does not express the gene thiM, which encodes the hydroxyethylthiazole kinase responsible for the subsequent phosphorylation and degradation of MTE. researchgate.net This metabolic bottleneck leads to the secretion and accumulation of the precursor alcohol.

| Microorganism | Relevant Pathway | Key Compound Produced | Reference |

|---|---|---|---|

| Salmonella typhimurium | De novo thiamine biosynthesis | 4-methyl-5-(β-hydroxyethyl)-thiazole monophosphate (internal) | nih.govasm.org |

| Burkholderia pseudomallei | Thiamine degradation | 4-methyl-5-thiazoleethanol (secreted) | chemicalbook.comresearchgate.net |

| Burkholderia thailandensis | Thiamine degradation and salvage | Utilizes thiaminase I to salvage precursors from thiamine. | nih.gov |

| Bacillus subtilis | De novo thiamine biosynthesis | Thiazole moiety of thiamin. | acs.org |

De Novo Chemical Synthesis Methodologies for 5-Thiazolepropanal, 4-methyl-

The chemical synthesis of 5-Thiazolepropanal, 4-methyl- can be approached through a combination of forming the core thiazole structure and then modifying a substituent to create the desired propanal side chain.

Ring-Closing Reactions for Thiazole Formation

The Hantzsch thiazole synthesis and its variations are fundamental and widely employed methods for constructing the 4-methylthiazole (B1212942) core. tandfonline.comijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. tandfonline.com

A common strategy begins with the reaction of 1-bromopropan-2-one with ethanethioic S-acid in the presence of triethylamine (B128534) to form S-(2-oxopropyl) ethanethioate. This intermediate then reacts with ammonia (B1221849) to yield 2,4-dimethylthiazole. Another approach involves the cyclizing dehydration of an α-acylamino-carbonyl compound to form the thiazole ring.

Hypervalent iodine-mediated oxidation of 2-acetylfuran (B1664036) followed by reaction with thioamides or thioureas also provides a route to substituted thiazoles. ijper.org Furthermore, the cyclo-condensation of hypervalent alkynyliodonium salts with thioamides in the presence of a solid base like potassium carbonate offers another pathway. ijper.org

The following table summarizes key aspects of thiazole ring formation methodologies.

| Method | Reactants | Key Reagents/Conditions | Product | Reference |

| Hantzsch Synthesis | α-haloketone, Thioamide | Condensation | Substituted Thiazole | tandfonline.com |

| From Acylamino-carbonyl | α-acylamino-carbonyl compound | Dehydration | Substituted Thiazole | |

| Hypervalent Iodine Oxidation | 2-Acetylfuran, Thioamide/Thiourea | Hydroxyl(tosyloxy)iodobenzene | 4-(2-substituted)thiazole | ijper.org |

| Cyclo-condensation | Hypervalent alkynyliodonium salt, Thioamide | K2CO3, Triethylamine | Substituted Thiazole | ijper.org |

Side-Chain Functionalization Strategies for 5-Thiazolepropanal, 4-methyl-

Once the 4-methylthiazole core is established, the focus shifts to the introduction and modification of a side chain at the 5-position to create the propanal group. This is often a multi-step process starting from a more readily available functional group.

A plausible synthetic route starts with a precursor such as 4-methyl-5-thiazoleethanol. The hydroxyl group of 4-methyl-5-thiazoleethanol can be oxidized to the corresponding aldehyde, 4-methylthiazole-5-carboxaldehyde (B1296927). Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a combination of sodium hypochlorite (B82951) (NaOCl), potassium bromide (KBr), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). google.com

With 4-methylthiazole-5-carboxaldehyde in hand, the next step involves a one-carbon or two-carbon homologation to construct the propanal side chain.

One-Carbon Homologation:

A Wittig reaction provides a powerful method for this transformation. The reaction of 4-methylthiazole-5-carboxaldehyde with a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, would directly install the α,β-unsaturated aldehyde functionality. scribd.com This reaction is typically carried out by generating the ylide from its corresponding phosphonium (B103445) salt with a base. Subsequent reduction of the double bond of the resulting α,β-unsaturated aldehyde would yield the target compound, 5-Thiazolepropanal, 4-methyl-.

Two-Carbon Homologation:

An alternative approach involves a two-carbon homologation of an aldehyde to an α,β-unsaturated aldehyde. organic-chemistry.orgnih.gov One such method utilizes the hydroboration of ethoxy acetylene (B1199291) followed by transmetalation and reaction with the starting aldehyde. organic-chemistry.orgnih.gov

The following table outlines a potential synthetic sequence for the side-chain functionalization.

| Step | Starting Material | Reaction | Key Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 4-Methyl-5-thiazoleethanol | Oxidation | PCC or NaOCl/KBr/TEMPO | 4-Methylthiazole-5-carboxaldehyde | google.com |

| 2 | 4-Methylthiazole-5-carboxaldehyde | Wittig Reaction | (Triphenylphosphoranylidene)acetaldehyde | 4-Methyl-5-(2-propenal)thiazole | scribd.com |

| 3 | 4-Methyl-5-(2-propenal)thiazole | Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | 5-Thiazolepropanal, 4-methyl- | - |

Metabolic and Biochemical Transformations of 5 Thiazolepropanal, 4 Methyl

Enzymatic Pathways Involving 5-Thiazolepropanal, 4-methyl-

Direct enzymatic pathways for 5-Thiazolepropanal, 4-methyl- have not been explicitly characterized. However, based on its chemical structure, it is plausible that it could be a substrate for general aldehyde-metabolizing enzymes. Aldehyde dehydrogenases could potentially oxidize the propanal side chain to the corresponding carboxylic acid, 4-methyl-5-thiazolepropanoic acid. Conversely, alcohol dehydrogenases or aldo-keto reductases could reduce the aldehyde to its corresponding alcohol, 4-methyl-5-thiazolepropanol.

While specific enzymes for this compound are unknown, the enzymatic processing of its close structural analog, 4-methyl-5-thiazoleethanol (B42058) (THZ), a key precursor in Vitamin B1 synthesis, is well-understood. Enzymes in the thiamine (B1217682) salvage pathway, such as 4-methyl-5-beta-hydroxyethylthiazole kinase (ThiK), catalyze the phosphorylation of the hydroxyl group on the side chain of THZ. nih.gov This highlights that enzymes in related pathways are highly specific to the side chain's length and functional group, which may explain the lack of evidence for 5-Thiazolepropanal, 4-methyl- in these specific pathways.

Role of 5-Thiazolepropanal, 4-methyl- as a Metabolic Intermediate or Precursor

The potential for 5-Thiazolepropanal, 4-methyl- to act as a building block for more complex molecules is an area of scientific interest, though currently, its defined roles are limited.

There is no scientific evidence to suggest that 5-Thiazolepropanal, 4-methyl- is an intermediate or precursor in the de novo biosynthesis or salvage pathways of Vitamin B1 (thiamine). The established thiazole (B1198619) precursor for thiamine is 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (THZ-P). semanticscholar.orgresearchgate.net This molecule is formed from the phosphorylation of 4-methyl-5-thiazoleethanol (THZ). nih.govresearchgate.net

The biosynthesis of the thiamine molecule involves the condensation of the thiazole moiety (THZ-P) with the pyrimidine (B1678525) moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). semanticscholar.orgresearchgate.net The key structural feature of the thiazole precursor is the 2-hydroxyethyl (C2) side chain. wardelab.com 5-Thiazolepropanal, 4-methyl-, possesses a propanal (C3) side chain, which differs in both carbon length and functional group, making it an unlikely substrate for the specific enzymes of the thiamine synthesis pathway, such as thiamin monophosphate synthase (ThiE). semanticscholar.org

Table 1: Comparison of Thiamine Precursor with 5-Thiazolepropanal, 4-methyl-

| Compound Name | Side Chain at Position 5 | Role in Thiamine Metabolism |

|---|---|---|

| 4-methyl-5-(β-hydroxyethyl)thiazole (THZ) | -CH₂CH₂OH | Established Precursor |

The thiazole ring is a structural component of numerous natural products and pharmacologically active compounds. While 5-Thiazolepropanal, 4-methyl- is a sulfur-containing molecule, its specific role as a precursor in the biosynthesis of other sulfur-containing metabolites is not currently described in the literature. However, synthetic chemistry has utilized related thiazolepropanal intermediates in the construction of complex molecules, such as the immunosuppressive agent Pateamine A, demonstrating the utility of this type of chemical scaffold. researchgate.net

Metabolomic profiling, the comprehensive study of small molecule metabolites in biological systems, has not yet identified 5-Thiazolepropanal, 4-methyl- as a significant biomarker in published studies. While these studies have identified numerous other metabolites, including various lipids, amino acids, and other thiazole derivatives, 5-Thiazolepropanal, 4-methyl- has not been reported as a differential metabolite associated with specific diseases or conditions.

Interconversion Reactions of 5-Thiazolepropanal, 4-methyl- and its Structural Analogs (e.g., 4-methyl-5-thiazoleethanol)

The most likely metabolic transformations for 5-Thiazolepropanal, 4-methyl- involve the interconversion of its aldehyde functional group. Based on general metabolic pathways for aldehydes, it can be hypothesized that this compound exists in a dynamic equilibrium with its corresponding alcohol and carboxylic acid forms.

Reduction: 5-Thiazolepropanal, 4-methyl- can be reduced to form 4-methyl-5-thiazolepropanol. This reaction would be catalyzed by alcohol dehydrogenases or related reductase enzymes.

Oxidation: Conversely, oxidation of the aldehyde group, likely catalyzed by aldehyde dehydrogenases, would yield 4-methyl-5-thiazolepropanoic acid.

A chemical database entry supports the existence of the corresponding alcohol, 3-(4-methyl-thiazol-5-yl)-propan-1-ol, highlighting this likely metabolic relationship. matmole.com

The structural analog, 4-methyl-5-thiazoleethanol (THZ), differs by having a two-carbon hydroxyethyl (B10761427) side chain instead of a three-carbon propanal side chain. While they are both thiazole derivatives, the difference in the side chain length and functional group means they are not direct interconversion products. However, the metabolism of THZ to its corresponding aldehyde and acid via oxidation represents a parallel metabolic process.

Table 2: Potential Interconversion Reactions of 5-Thiazolepropanal, 4-methyl-

| Compound Name | Chemical Formula | Molecular Weight | Potential Transformation |

|---|---|---|---|

| 5-Thiazolepropanal, 4-methyl- | C₇H₉NOS | 155.22 | - |

| 4-methyl-5-thiazolepropanol | C₇H₁₁NOS | 157.24 | Reduction Product |

Advanced Analytical Methodologies for 5 Thiazolepropanal, 4 Methyl

High-Resolution Mass Spectrometry Techniques for Structural Elucidation (e.g., UHPLC-ESI-Q-TOF-MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 5-Thiazolepropanal, 4-methyl-. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF-MS) provide exceptional mass accuracy and resolution, enabling the determination of the elemental composition of the parent molecule and its fragments. mdpi.com

In a typical analysis, the compound is first separated from a sample matrix using UHPLC, which offers high separation efficiency and speed. mdpi.com The eluent is then introduced into the ESI source, where the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode. The Q-TOF mass analyzer then measures the mass-to-charge ratio (m/z) of these ions with high precision. The high resolving power of TOF-MS can distinguish between ions with very small mass differences, which is critical for confirming the elemental formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, characteristic of the thiazole (B1198619) ring and the propanal side chain. This detailed analysis is crucial for distinguishing 5-Thiazolepropanal, 4-methyl- from its isomers and for identifying unknown related compounds in complex mixtures. mdpi.commdpi.com The combination of chromatographic retention time, accurate mass measurement, and specific fragmentation patterns provides a high degree of confidence in the identification and structural elucidation of the target compound. nih.gov

Table 1: Predicted HRMS Data for 5-Thiazolepropanal, 4-methyl-

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₉NOS |

| Exact Mass | 155.0405 |

| [M+H]⁺ Ion (m/z) | 156.0478 |

| Key MS/MS Fragments | Fragments corresponding to the loss of the propanal side chain, cleavage of the thiazole ring. |

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating 5-Thiazolepropanal, 4-methyl- from impurities and for its quantification in various matrices. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound.

Given that many thiazole derivatives are volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for their analysis. nih.govmdpi.comnih.gov 5-Thiazolepropanal, 4-methyl-, being a relatively small molecule, is expected to have sufficient volatility for GC analysis. This method is widely used for the profiling of volatile and semi-volatile compounds. hplcvials.com

In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides identification based on their mass spectra. nih.gov The mass spectra of thiazoles are often characterized by abundant molecular ions and specific fragmentation patterns that aid in their structural elucidation. semanticscholar.org For quantification, a calibration curve is typically constructed using a certified analytical standard. The purity of 5-Thiazolepropanal, 4-methyl- can be assessed by the presence of other peaks in the chromatogram.

Table 2: Typical GC-MS Parameters for Volatile Thiazole Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

For less volatile thiazole derivatives or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) or UHPLC is the method of choice. sielc.comresearchgate.netmdpi.com These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

When coupled with advanced detectors such as a Diode Array Detector (DAD) or a mass spectrometer, LC provides both quantitative and qualitative information. A DAD can provide UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment. LC-MS combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for the analysis of 5-Thiazolepropanal, 4-methyl- in complex matrices. nih.govnih.gov Reverse-phase HPLC is a common mode of separation for such compounds. sielc.com

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) for Detailed Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure of 5-Thiazolepropanal, 4-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful techniques for elucidating the precise structure of organic molecules. nih.gov For 5-Thiazolepropanal, 4-methyl-, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene protons of the propanal chain, the aldehyde proton, and the thiazole ring proton. nih.govresearchgate.net The chemical shifts and coupling constants of these signals provide information about the connectivity of the atoms. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. mdpi.combeilstein-journals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Thiazolepropanal, 4-methyl-

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Thiazole-H | ~8.5 | ~150 |

| Aldehyde-H | ~9.8 | ~200 |

| CH₂ (alpha to CHO) | ~2.9 | ~45 |

| CH₂ (beta to CHO) | ~3.2 | ~25 |

| Methyl-H | ~2.4 | ~15 |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Thiazolepropanal, 4-methyl- is expected to show characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the alkyl and aldehyde groups, and vibrations associated with the thiazole ring (C=N, C-S). nih.govmdpi.comscielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiazole and its derivatives typically exhibit absorption maxima in the UV region due to π → π* transitions within the aromatic ring. scielo.org.za

Isotopic Labeling Strategies for Metabolic Tracing of 5-Thiazolepropanal, 4-methyl-

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound in a biological system. nih.govnih.gov In this strategy, stable isotopes such as ¹³C, ¹⁵N, or ²H are incorporated into the structure of 5-Thiazolepropanal, 4-methyl-. kuleuven.be

The labeled compound is then introduced into the biological system of interest (e.g., cell culture, animal model). After a certain period, metabolites are extracted and analyzed using mass spectrometry or NMR. kuleuven.beresearchgate.net The presence of the isotopic label in various metabolites allows for the mapping of the metabolic pathways involving 5-Thiazolepropanal, 4-methyl-. This approach can provide valuable insights into its biotransformation, identifying its degradation products and the enzymes involved. Isotope-assisted metabolic flux analysis can further provide quantitative data on the rates of metabolic reactions. mdpi.com

Chemical Reactivity and Derivatization Studies of 5 Thiazolepropanal, 4 Methyl

Reactions at the Aldehyde Moiety of 5-Thiazolepropanal, 4-methyl-

The aldehyde group is a key site of reactivity in 5-Thiazolepropanal, 4-methyl-, participating in a range of reduction, oxidation, nucleophilic addition, and condensation reactions.

The aldehyde functional group of 5-Thiazolepropanal, 4-methyl- can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to a variety of derivatives.

Reductions: The reduction of the aldehyde group in thiazole (B1198619) compounds can be achieved using standard reducing agents. For instance, a related conversion of a thiazole derivative to an aldehyde involves an organic reduction with sodium borohydride (B1222165). wikipedia.org Applying this to 5-Thiazolepropanal, 4-methyl- would yield the corresponding primary alcohol, 4-methyl-5-(3-hydroxypropyl)thiazole.

Oxidations: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(4-methylthiazol-5-yl)propanoic acid. A mixture of nitric acid and sulfuric acid has been effectively used as the oxidizing agent for converting thiazole-aldehydes to thiazole carboxylic acids, with yields often exceeding 85%. google.com

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium Borohydride | 4-methyl-5-(3-hydroxypropyl)thiazole |

| Oxidation | Nitric Acid, Sulfuric Acid | 3-(4-methylthiazol-5-yl)propanoic acid |

The electrophilic carbon of the aldehyde group in 5-Thiazolepropanal, 4-methyl- is susceptible to attack by various nucleophiles, leading to a diverse array of addition and condensation products. Thiazole aldehydes are known to participate in several such reactions.

Condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, are also feasible, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.

| Reaction Type | Reactant(s) | Potential Product Class |

| Baylis-Hillman Reaction | Methyl acrylate, DABCO | Allylic alcohols |

| Hydrazone Formation | Hydrazine derivatives | N-acylhydrazones |

| Imino Ester Formation | Amino acid esters | Imino esters |

| Knoevenagel Condensation | Active methylene compounds | α,β-unsaturated compounds |

Modifications of the Thiazole Ring System in 5-Thiazolepropanal, 4-methyl-

The thiazole ring in 5-Thiazolepropanal, 4-methyl- possesses aromatic character and can undergo substitution reactions, although its reactivity is influenced by the presence of the methyl and propanal substituents. The electron-deficiency of the C2 position is highest, the C4 position is nearly neutral, and the C5 position is slightly electron-rich. pharmaguideline.com

Electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the C5 position of the thiazole ring. pharmaguideline.com However, in the target molecule, the C5 position is already substituted. The C2-proton can be removed by strong bases like organolithium compounds, creating a nucleophilic center that can react with various electrophiles, including aldehydes, alkyl halides, and ketones. pharmaguideline.com

Nucleophilic substitution reactions on the thiazole ring are generally challenging and require either a strong nucleophile or activation of the ring. pharmaguideline.com Quaternization of the ring nitrogen, for example, increases the acidity of the C2-hydrogen, facilitating nucleophilic attack at this position. pharmaguideline.com

Synthesis of Derivatives and Analogs of 5-Thiazolepropanal, 4-methyl- for Structure-Activity Relationship Studies

The synthesis of derivatives and analogs of 5-Thiazolepropanal, 4-methyl- is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. Thiazole-containing compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. ijper.orgnih.gov

A key strategy in medicinal chemistry is to synthesize a library of related compounds with systematic variations in their structure and then to evaluate their biological effects. For 5-Thiazolepropanal, 4-methyl-, derivatives can be synthesized through the reactions at the aldehyde moiety as described in section 5.1.

A specific area of interest is the synthesis of sulfur-containing ester compounds. A plausible synthetic route to such compounds would involve a two-step process starting from 5-Thiazolepropanal, 4-methyl-.

Oxidation: The aldehyde is first oxidized to the corresponding carboxylic acid, 3-(4-methylthiazol-5-yl)propanoic acid, using an oxidizing agent like a mixture of nitric and sulfuric acids. google.com

Esterification: The resulting carboxylic acid can then be esterified with a sulfur-containing alcohol (a mercaptoalkanol, e.g., 2-mercaptoethanol) to yield the desired sulfur-containing ester. This can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with the alcohol in the presence of an acid catalyst. masterorganicchemistry.com Another method is the Yamaguchi esterification, which is effective for the synthesis of esters from carboxylic acids and alcohols. nih.gov

The systematic modification of different parts of the 5-Thiazolepropanal, 4-methyl- scaffold, including the aldehyde side chain, the methyl group, and the thiazole ring itself, allows for the exploration of the chemical space around the lead compound and the identification of key structural features responsible for its biological activity.

| Derivative Class | Synthetic Precursor | Key Reaction | Potential Biological Activity |

| Thiazole-propanols | 5-Thiazolepropanal, 4-methyl- | Reduction | Varied |

| Thiazole-propanoic acids | 5-Thiazolepropanal, 4-methyl- | Oxidation | Varied |

| Sulfur-containing esters | 3-(4-methylthiazol-5-yl)propanoic acid | Esterification | Varied |

| Hydrazones | 5-Thiazolepropanal, 4-methyl- | Condensation | Antimicrobial, Anti-inflammatory |

Reaction Mechanisms Involving 5-Thiazolepropanal, 4-methyl- as a Substrate or Product

Understanding the reaction mechanisms involving 5-Thiazolepropanal, 4-methyl- is fundamental to predicting its reactivity and designing synthetic routes to its derivatives.

Oxidation of the Aldehyde: The oxidation of the aldehyde to a carboxylic acid in the presence of nitric and sulfuric acid likely proceeds through a series of steps involving the formation of a hydrated aldehyde intermediate, followed by attack by the oxidizing species.

Nucleophilic Addition to the Aldehyde: The general mechanism for nucleophilic addition to the aldehyde group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. The reaction results in the formation of a tetrahedral intermediate, which is then protonated to yield the final addition product.

Electrophilic Substitution on the Thiazole Ring: While the C5 position is substituted, electrophilic attack on other positions of the thiazole ring is possible, though potentially less favorable. The mechanism of electrophilic aromatic substitution on a thiazole ring generally involves the attack of an electrophile on the pi-electron system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A proton is then eliminated from the ring to restore aromaticity.

Fischer Esterification: The mechanism for the formation of an ester from the corresponding carboxylic acid (derived from the oxidation of 5-Thiazolepropanal, 4-methyl-) and an alcohol under acidic conditions involves several equilibrium steps. The carbonyl oxygen of the carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. This results in a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to form a protonated ester, which is subsequently deprotonated to give the final ester product. masterorganicchemistry.com

Computational Chemistry and Modeling of 5 Thiazolepropanal, 4 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to predict the electronic structure and reactivity of organic compounds, including thiazole (B1198619) derivatives. nih.govnih.gov For 5-Thiazolepropanal, 4-methyl-, these calculations typically begin with geometry optimization, where the molecule's most stable three-dimensional conformation is determined.

Using a functional like B3LYP combined with a basis set such as 6-311G(d,p), various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov

From the HOMO and LUMO energies, other reactivity descriptors can be derived, such as ionization potential, electron affinity, electronegativity, and global hardness. These parameters help in predicting how 5-Thiazolepropanal, 4-methyl- will interact with other chemical species, for instance, by indicating its propensity to donate or accept electrons. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Electronic Properties of 5-Thiazolepropanal, 4-methyl- (Illustrative) Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Molecular Docking and Dynamics Simulations with Biological Targets

While 5-Thiazolepropanal, 4-methyl- is recognized as a flavoring agent, computational methods like molecular docking and molecular dynamics (MD) simulations can be used to explore its potential interactions with biological targets, a common practice for thiazole derivatives due to their broad bioactivity. ijirt.orgmdpi.com These techniques are instrumental in drug discovery and help to understand how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. samipubco.com

Molecular docking simulations would predict the preferred binding orientation and affinity of 5-Thiazolepropanal, 4-methyl- within the active site of a target protein. pensoft.net Software like AutoDock Vina uses scoring functions to estimate the binding energy, with more negative values indicating a stronger, more favorable interaction. ijirt.org

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. samipubco.com MD simulations model the atomic movements, providing insights into the conformational changes and the dynamics of the interactions (like hydrogen bonds) that hold the complex together. This can validate the docking results and provide a more detailed picture of the binding mechanism.

Table 2: Illustrative Molecular Docking Results for 5-Thiazolepropanal, 4-methyl- with a Hypothetical Enzyme Target

| Parameter | Result (Illustrative) | Description |

| Target Protein | Aldehyde Dehydrogenase | A potential metabolic enzyme |

| Binding Affinity | -5.8 kcal/mol | Predicted binding energy |

| Key Interacting Residues | Cys302, Trp177, Asn169 | Amino acids in the active site forming interactions |

| Type of Interactions | Hydrogen bond with Cys302, Hydrophobic interactions | Predicted non-covalent bonds stabilizing the complex |

Prediction of Spectroscopic Properties of 5-Thiazolepropanal, 4-methyl-

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. acs.orgmdpi.com DFT and Time-Dependent DFT (TD-DFT) methods are commonly used to calculate various spectroscopic properties. acs.org

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific bond stretches, bends, and torsions, providing a unique vibrational fingerprint for the molecule. dntb.gov.ua

Electronic Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in UV-Vis spectroscopy. This provides information about the molecule's chromophores and its behavior upon exposure to ultraviolet or visible light.

Table 3: Predicted Spectroscopic Data for 5-Thiazolepropanal, 4-methyl- (Illustrative)

| Spectrum | Predicted Feature (Illustrative) | Assignment |

| ¹³C NMR | δ 201.5 ppm | Aldehyde Carbon (C=O) |

| ¹H NMR | δ 9.75 ppm | Aldehyde Proton (-CHO) |

| IR | 1725 cm⁻¹ | C=O stretching vibration |

| IR | 2930 cm⁻¹ | C-H stretching (aliphatic) |

| UV-Vis | λmax at 255 nm | π → π* transition in the thiazole ring |

Retrosynthetic Analysis of 5-Thiazolepropanal, 4-methyl- via Computational Tools

Retrosynthetic analysis is a strategy used to plan the synthesis of organic molecules. Computational tools have been developed to automate this process, using algorithms based on known chemical reactions to propose synthetic pathways. grafiati.com For a target molecule like 5-Thiazolepropanal, 4-methyl-, a computational retrosynthesis program would work backward from the final structure, breaking it down into simpler, commercially available precursors.

The software identifies key functional groups and proposes strategic bond disconnections. For 5-Thiazolepropanal, 4-methyl-, a likely primary disconnection would be at the C-C bond between the thiazole ring and the propanal side chain. This suggests a precursor like a 5-halo-4-methylthiazole and a three-carbon building block. Another key transformation would be the formation of the aldehyde, which could be retrosynthetically linked to an alcohol or a carboxylic acid. The program would evaluate multiple pathways and rank them based on factors like reaction efficiency, step count, and precursor availability.

Table 4: Plausible Retrosynthetic Disconnections for 5-Thiazolepropanal, 4-methyl- Proposed by Computational Analysis

| Disconnection / Transformation | Precursors | Synthetic Strategy |

| Aldehyde formation | 3-(4-methylthiazol-5-yl)propan-1-ol | Oxidation of a primary alcohol |

| C5-Side chain addition | 5-Bromo-4-methylthiazole + Propargyl alcohol | Sonogashira coupling followed by reduction and hydration |

| Thiazole ring formation | Thioacetamide + 3-bromo-2-oxobutanal | Hantzsch thiazole synthesis |

Degradation Pathways and Environmental Fate of 5 Thiazolepropanal, 4 Methyl

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis:

Advanced oxidation processes (AOPs), such as the use of ultraviolet (UV) light in combination with hydrogen peroxide (H₂O₂), have also been demonstrated to be effective in degrading thiazole (B1198619) pollutants. This method relies on the generation of highly reactive hydroxyl radicals that can attack the thiazole ring and lead to its cleavage and mineralization.

Hydrolysis:

The hydrolysis of 5-Thiazolepropanal, 4-methyl- is not expected to be a significant degradation pathway under typical environmental pH conditions (pH 4-9). The thiazole ring is generally stable to hydrolysis. However, the propanal functional group could potentially undergo hydration, but this is a reversible process and does not represent a permanent degradation pathway. The stability of the thiazole moiety to hydrolysis is a common characteristic of this class of heterocyclic compounds.

Biotic Degradation Pathways (e.g., microbial metabolism of thiazoles)

Biotic degradation, primarily through microbial metabolism, is expected to be a significant pathway for the removal of 5-Thiazolepropanal, 4-methyl- from the environment. While specific studies on the microbial degradation of this compound are limited, the metabolism of other structurally related thiazole derivatives has been investigated.

Microorganisms, particularly bacteria, have been shown to degrade various heterocyclic compounds. The biodegradation of the thiazole ring often involves initial enzymatic attacks that lead to ring cleavage. For example, in the biodegradation of 4-methyl-5-nitrocatechol by Pseudomonas sp., a dioxygenase enzyme catalyzes the initial attack on the ring, leading to the removal of a nitro group and subsequent ring fission. This metabolic strategy could be analogous to the potential biodegradation of 5-Thiazolepropanal, 4-methyl-.

The general pathway for the microbial metabolism of thiazoles can be hypothesized to involve the following steps:

Initial oxidation: The degradation is likely initiated by an oxidative attack on the thiazole ring, potentially catalyzed by monooxygenase or dioxygenase enzymes. This can lead to the formation of hydroxylated intermediates.

Ring cleavage: The hydroxylated ring is then susceptible to cleavage, opening up the heterocyclic structure.

Further degradation: The resulting aliphatic intermediates are then further metabolized through common metabolic pathways, ultimately leading to the formation of carbon dioxide, water, and inorganic forms of nitrogen and sulfur.

The presence of the 4-methyl and 5-propanal substituents on the thiazole ring will influence the rate and pathway of microbial degradation. The specific microbial communities present in a given environment will also play a crucial role in the biotransformation of this compound.

Stability Studies of 5-Thiazolepropanal, 4-methyl- in Various Media

The stability of a chemical compound in different environmental compartments determines its persistence and potential for long-range transport.

Stability in Aqueous Media:

In aqueous environments, the stability of 5-Thiazolepropanal, 4-methyl- will be influenced by factors such as pH, temperature, and the presence of microorganisms. As discussed, hydrolysis is not expected to be a major degradation route. However, biodegradation in natural waters containing microbial populations is likely to be the primary mechanism of removal. In sterile aqueous solutions, the compound is expected to be relatively stable.

Stability in Soil:

In soil environments, both abiotic and biotic processes will contribute to the degradation of 5-Thiazolepropanal, 4-methyl-. Adsorption to soil organic matter and clay particles may affect its bioavailability for microbial uptake and degradation. The rate of degradation in soil will depend on soil type, organic matter content, pH, moisture content, temperature, and the composition of the soil microbial community. It is anticipated that in biologically active soils, microbial degradation will be the dominant dissipation process.

Stability in Food Systems:

5-Thiazolepropanal, 4-methyl- is used as a flavoring agent in food products. Its stability during food processing and storage is an important consideration. Thiazole compounds, in general, are known to be formed during the thermal processing of foods through the Maillard reaction and the thermal degradation of thiamine (B1217682). This suggests a certain degree of thermal stability. However, the specific stability of 5-Thiazolepropanal, 4-methyl- in different food matrices and under various processing conditions (e.g., heating, pH) would require specific experimental studies.

Interactive Data Table: Factors Influencing the Degradation of 5-Thiazolepropanal, 4-methyl-

| Degradation Pathway | Medium | Key Influencing Factors | Expected Significance |

| Abiotic | |||

| Photolysis | Water, Soil Surface | Light intensity, Wavelength, Presence of photosensitizers | Potentially significant |

| Hydrolysis | Water, Soil | pH, Temperature | Low significance |

| Biotic | |||

| Microbial Degradation | Water, Soil | Microbial population density and diversity, Oxygen availability, Nutrient levels, Temperature, pH | High significance |

Future Research Directions and Unexplored Avenues for 5 Thiazolepropanal, 4 Methyl

Development of Novel Synthetic Routes to 5-Thiazolepropanal, 4-methyl-

While established methods for the synthesis of thiazole (B1198619) derivatives exist, future research should focus on the development of more sustainable, efficient, and versatile synthetic routes specifically tailored for 5-Thiazolepropanal, 4-methyl-.

Green Chemistry Approaches: Future synthetic strategies should prioritize the principles of green chemistry to minimize environmental impact. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. benthamdirect.comnih.govbepls.com Research into one-pot, multi-component reactions could provide a more streamlined and atom-economical approach to the synthesis of 5-Thiazolepropanal, 4-methyl-. benthamdirect.comingentaconnect.com The use of catalysts like KF/Clinoptilolite nanoparticles has shown promise in the green synthesis of other thiazole derivatives and could be adapted for this specific compound. benthamdirect.comnih.gov

Biocatalytic and Chemoenzymatic Synthesis: An exciting and largely unexplored avenue is the use of enzymes to catalyze the synthesis of 5-Thiazolepropanal, 4-methyl-. Biocatalysis offers high selectivity and mild reaction conditions, reducing the need for protecting groups and minimizing waste. mdpi.com Research into identifying or engineering enzymes, such as dehydrogenases or cyclodehydratases, that can act on precursors of 5-Thiazolepropanal, 4-methyl- could lead to highly efficient and sustainable synthetic pathways. nih.govfigshare.com A chemoenzymatic approach, combining traditional organic synthesis with enzymatic steps, could also be a powerful strategy to access this molecule and its derivatives. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Development of one-pot reactions, use of eco-friendly solvents and catalysts. benthamdirect.combepls.comingentaconnect.com |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. | Identification and engineering of specific enzymes for key reaction steps. mdpi.comnih.gov |

| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes. | Integration of enzymatic steps into existing synthetic routes to improve efficiency and yield. mdpi.com |

Advanced Understanding of Biological Roles and Pathways of 5-Thiazolepropanal, 4-methyl-

The biological activities of thiazole derivatives are well-documented, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comsemanticscholar.orgnih.gov However, the specific biological roles and mechanisms of action of 5-Thiazolepropanal, 4-methyl- remain largely uncharacterized.

Target Identification and Mechanistic Studies: Future research should employ a combination of in silico and in vitro approaches to identify the specific biological targets of 5-Thiazolepropanal, 4-methyl-. Molecular docking studies can predict potential protein targets, which can then be validated through experimental assays. nih.govnih.gov Understanding how the compound interacts with its targets at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. Quantum chemical studies could also provide insights into its biotransformation and potential for generating reactive metabolites. fz-juelich.de

Metabolomic and Proteomic Approaches: Utilizing metabolomics and proteomics can provide a systems-level understanding of the effects of 5-Thiazolepropanal, 4-methyl- on cellular pathways. By analyzing changes in metabolite and protein expression profiles in response to the compound, researchers can identify perturbed pathways and gain a broader understanding of its biological impact. This could reveal novel therapeutic applications or potential off-target effects.

Exploration of 5-Thiazolepropanal, 4-methyl- in New Biochemical Systems

The potential roles of 5-Thiazolepropanal, 4-methyl- are not limited to traditional medicinal chemistry. Its volatile nature and unique chemical structure suggest it may have functions in other biochemical contexts.

Microbial Communication: Many bacteria produce volatile organic compounds, including sulfur-containing molecules, for communication and to interact with their environment. nih.govkarlancer.comresearchgate.net Given its structure, it is plausible that 5-Thiazolepropanal, 4-methyl- or related compounds could play a role in microbial quorum sensing or other signaling pathways. nih.govkarlancer.com Future research could investigate the production of this compound by microorganisms and its effects on the behavior of other microbes in the vicinity.

Plant-Microbe Interactions: Volatile compounds are also key mediators in the interactions between plants and microbes. They can influence plant growth, defense responses, and the composition of the plant microbiome. Investigating whether 5-Thiazolepropanal, 4-methyl- is produced by plant-associated microbes and its subsequent effects on plant physiology represents a promising and unexplored area of research.

Interdisciplinary Research Integrating 5-Thiazolepropanal, 4-methyl- into Emerging Fields

The unique properties of the thiazole ring and the reactive aldehyde group of 5-Thiazolepropanal, 4-methyl- make it a versatile building block for applications beyond biology.

Materials Science and Nanotechnology: Thiazole derivatives have been utilized in the development of functional materials, including sensors and nanomaterials. researchgate.netscientificarchives.comscientificarchives.com The aldehyde functionality of 5-Thiazolepropanal, 4-methyl- provides a handle for its incorporation into polymers or onto the surface of nanoparticles. researchgate.net This could lead to the development of novel materials with tailored electronic, optical, or sensing properties. For instance, thiazole-based chemosensors have shown promise for the detection of heavy metal ions. researchgate.netnih.gov

Bio-orthogonal Chemistry: The aldehyde group is a bio-orthogonal functional group, meaning it can react selectively with specific chemical partners within a complex biological environment without interfering with native biochemical processes. wikipedia.orgnih.govnih.gov This opens up the possibility of using 5-Thiazolepropanal, 4-methyl- as a chemical reporter to label and track biomolecules in living systems. researchgate.net Its unique thiazole core could offer advantages over existing aldehyde-based probes in terms of stability or reactivity.

| Interdisciplinary Field | Potential Application of 5-Thiazolepropanal, 4-methyl- | Future Research Focus |

| Materials Science | Precursor for novel polymers and functional materials. | Synthesis and characterization of polymers and coatings incorporating the compound. |

| Nanotechnology | Functionalization of nanoparticles for sensing and drug delivery. | Development of thiazole-functionalized nanoparticles for heavy metal detection or targeted therapy. researchgate.netresearchgate.net |

| Bio-orthogonal Chemistry | Chemical reporter for labeling and imaging biomolecules. | Exploring its use in live-cell imaging and proteomic studies. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.